molecular formula C23H30N6O3S B2555695 N-(4-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 920363-28-6

N-(4-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2555695
CAS No.: 920363-28-6
M. Wt: 470.59
InChI Key: QIGYSSOWMGKTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex molecule featuring a hexahydroquinazolinone core, a thioacetamide linker, and a 4-methylpiperazine substituent. Its design combines elements of heterocyclic and piperazine-based pharmacophores, which are commonly associated with bioactivity in medicinal chemistry. Its synthesis likely involves coupling reactions similar to those documented for related acetamide derivatives .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3S/c1-16(30)24-17-7-9-18(10-8-17)25-21(31)15-33-22-19-5-3-4-6-20(19)29(23(32)26-22)28-13-11-27(2)12-14-28/h7-10H,3-6,11-15H2,1-2H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGYSSOWMGKTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

  • Core Structure: Benzothiazole ring vs. hexahydroquinazolinone in the target compound.
  • Substituents : Both share a 4-methylpiperazin-1-yl group and acetamide moiety.
  • Synthesis : BZ-IV is synthesized via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .

N-[4-(2-Methylthiazol-4-yl)phenyl]acetamide Derivatives

  • Core Structure: Thiazole ring vs. hexahydroquinazolinone.
  • Substituents : Acetamidophenyl group analogous to the target compound but lacks the piperazine and thioether linkages.
  • Bioactivity : Demonstrated enzyme inhibition and anticancer properties, highlighting the role of the acetamide-thiazole scaffold .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Core Structure : Sulfonylpiperazine group vs. the target’s 4-methylpiperazine.
  • Substituents : Fluorophenyl group introduces electronegativity, contrasting with the acetamidophenyl group.
  • Physicochemical Properties : Sulfonyl groups may enhance solubility but reduce membrane permeability compared to the target compound .

Functional Group Analysis

Thioacetamide vs. Oxoacetamide Linkers

  • The thioether linkage in the target compound may confer greater metabolic stability compared to oxyacetamide derivatives (e.g., N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)-acetamide), where sulfonamide groups increase acidity .

Piperazine Modifications

  • 4-Methylpiperazine in the target compound vs. sulfonylpiperazine in : Methyl substitution likely improves lipophilicity, whereas sulfonyl groups enhance hydrogen-bonding capacity .

Analytical Comparisons

NMR Profiling

  • highlights NMR as a tool for comparing chemical environments. For the target compound, regions analogous to "A" and "B" in Figure 6 () could reveal substituent-induced shifts, particularly around the hexahydroquinazolinone and piperazine moieties .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Key Substituents Bioactivity Insights Synthesis Method
Target Compound Hexahydroquinazolinone 4-Methylpiperazine, thioacetamide Inferred anticancer potential Likely coupling reaction
BZ-IV () Benzothiazole 4-Methylpiperazine Anticancer activity DMF-mediated coupling
N-[4-(2-Methylthiazol-4-yl)phenyl]acetamide Thiazole Benzazole moiety Enzyme inhibition Substituted thiazole synthesis
N-(4-Fluorophenyl)-[...]acetamide () None (linear) Sulfonylpiperazine, fluorophenyl Enhanced solubility Tosylpiperazine coupling

Research Implications and Gaps

  • Bioactivity Predictions : Analogues with piperazine groups (e.g., BZ-IV) suggest anticancer applications, but empirical studies on the target compound are needed .
  • Synthetic Challenges: The thioether and hexahydroquinazolinone moieties may require optimized reaction conditions to avoid side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.